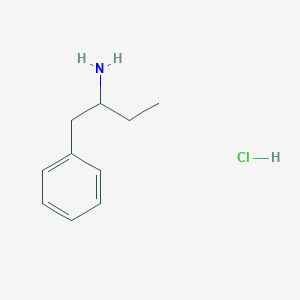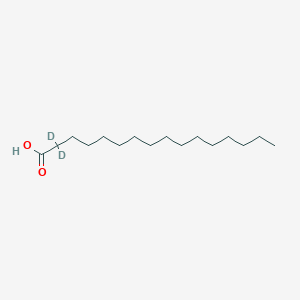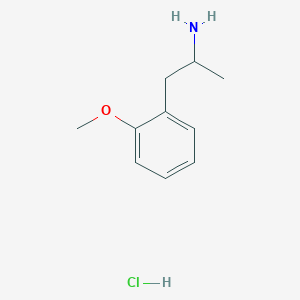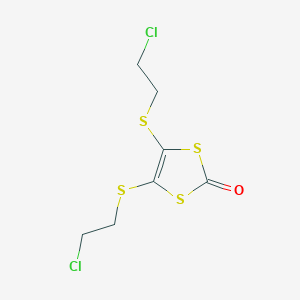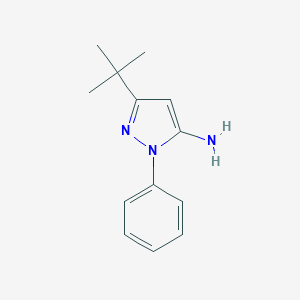
4-Amino-3-phenylbutyric acid hydrochloride
概要
説明
4-Amino-3-phenylbutyric acid hydrochloride, also known as Phenibut, is a derivative of GABA, a naturally occurring inhibitory neurotransmitter . It is a white solid that is soluble in water and alcohol . It is used as a raw material drug for the treatment of anxiety and depression, exhibiting anti-anxiety and anti-depressant activity .
Synthesis Analysis
The synthesis of 4-Amino-3-phenylbutyric acid hydrochloride involves the hydrolysis of α-methyl-β-phenyl-γ-tetrahydropyrrole ketone with hydrochloric acid. The reaction is then dried to obtain the product .Molecular Structure Analysis
The molecular formula of 4-Amino-3-phenylbutyric acid hydrochloride is C10H14ClNO2 . It is a chiral aromatic amino acid .Physical And Chemical Properties Analysis
4-Amino-3-phenylbutyric acid hydrochloride is a white solid that is soluble in water and alcohol . Its molecular weight is 215.67 g/mol .科学的研究の応用
Anxiety Treatment
- Summary of Application: 4-Amino-3-phenylbutyric acid hydrochloride, also known as Phenibut, is used to treat anxiety . It acts as a central nervous system depressant with anxiolytic effects .
- Methods of Application: It is usually taken orally as a tablet .
- Results or Outcomes: Phenibut is thought to decrease anxiety, but most research on Phenibut has been published in Russia and there is no good scientific evidence to support these uses .
Insomnia Treatment
- Summary of Application: Phenibut is used to treat insomnia .
- Methods of Application: It is usually taken orally as a tablet .
- Results or Outcomes: While Phenibut is used to treat insomnia, there is no good scientific evidence to support these uses .
Alcohol Use Disorder Treatment
- Summary of Application: Phenibut is used for alcohol use disorder .
- Methods of Application: It is usually taken orally as a tablet .
- Results or Outcomes: While Phenibut is used for alcohol use disorder, there is no good scientific evidence to support these uses .
Depression Treatment
- Summary of Application: Phenibut is used to treat depression .
- Methods of Application: It is usually taken orally as a tablet .
- Results or Outcomes: While Phenibut is used to treat depression, there is no good scientific evidence to support these uses .
Stress Treatment
- Summary of Application: Phenibut is used to treat stress .
- Methods of Application: It is usually taken orally as a tablet .
- Results or Outcomes: While Phenibut is used to treat stress, there is no good scientific evidence to support these uses .
Nootropic Effects
- Summary of Application: Phenibut is used for its nootropic (cognition enhancing) effects .
- Methods of Application: It is usually taken orally as a tablet .
- Results or Outcomes: While Phenibut is used for its nootropic effects, there is no good scientific evidence to support these uses .
Post-Traumatic Stress Disorder (PTSD) Treatment
- Summary of Application: Phenibut is used to treat PTSD .
- Methods of Application: It is usually taken orally as a tablet .
- Results or Outcomes: While Phenibut is used to treat PTSD, there is no good scientific evidence to support these uses .
Stuttering Treatment
- Summary of Application: Phenibut is used to treat stuttering .
- Methods of Application: It is usually taken orally as a tablet .
- Results or Outcomes: While Phenibut is used to treat stuttering, there is no good scientific evidence to support these uses .
Vestibular Disorders Treatment
- Summary of Application: Phenibut is used to treat vestibular disorders .
- Methods of Application: It is usually taken orally as a tablet .
- Results or Outcomes: While Phenibut is used to treat vestibular disorders, there is no good scientific evidence to support these uses .
Dietary Supplement
- Summary of Application: Phenibut is found as an ingredient in some dietary supplements .
- Methods of Application: It is usually taken orally as a tablet .
- Results or Outcomes: While Phenibut is used in dietary supplements, there is no good scientific evidence to support these uses .
Alcohol Withdrawal Treatment
- Summary of Application: Phenibut is used to treat alcohol withdrawal .
- Methods of Application: It is usually taken orally as a tablet .
- Results or Outcomes: While Phenibut is used to treat alcohol withdrawal, there is no good scientific evidence to support these uses .
Asthenia Treatment
- Summary of Application: Phenibut is used to treat asthenia .
- Methods of Application: It is usually taken orally as a tablet .
- Results or Outcomes: While Phenibut is used to treat asthenia, there is no good scientific evidence to support these uses .
Intravenous Use
- Summary of Application: Phenibut can be given intravenously .
- Methods of Application: It is usually given intravenously .
- Results or Outcomes: While Phenibut is used intravenously, there is no good scientific evidence to support these uses .
Recreational Use
- Summary of Application: Phenibut is used recreationally for its psychoactive effects .
- Methods of Application: It is usually taken orally as a tablet .
- Results or Outcomes: While Phenibut is used recreationally, there is no good scientific evidence to support these uses .
Treatment of Other Health Conditions
- Summary of Application: Phenibut is used to treat other health conditions in Russia and Latvia .
- Methods of Application: It is usually taken orally as a tablet .
- Results or Outcomes: While Phenibut is used to treat other health conditions, there is no good scientific evidence to support these uses .
Nootropic Effects
Safety And Hazards
Phenibut is likely unsafe when taken orally. It can cause many side effects, including reduced consciousness, dizziness, nausea, poor balance, and fatigue. Taking large doses can cause trouble breathing, unconsciousness, and death. Phenibut can cause dependence, and people who use Phenibut for 3 days or more and then stop taking it might experience withdrawal symptoms .
将来の方向性
Phenibut is a synthetic substance that is made in a laboratory and doesn’t occur in nature, which means it doesn’t fit FDA’s definition of an acceptable dietary supplement ingredient . Despite being banned in the US, Phenibut is still found in some dietary supplements . Its desired and adverse effects appear similar to other gamma-aminobutyric acid receptor agonists .
特性
IUPAC Name |
4-amino-3-phenylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYRYMGYPBGOPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-phenylbutyric acid hydrochloride | |
CAS RN |
3060-41-1 | |
| Record name | 4-Amino-3-phenylbutanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINO-3-PHENYLBUTYRIC ACID HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625240H2LN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





